3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole
Brand Name: Vulcanchem
CAS No.: 160384-37-2
VCID: VC21177021
InChI: InChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+
SMILES: C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Molecular Formula: C19H16Cl2N4O2S
Molecular Weight: 435.3 g/mol

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole

CAS No.: 160384-37-2

Cat. No.: VC21177021

Molecular Formula: C19H16Cl2N4O2S

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole - 160384-37-2

Specification

CAS No. 160384-37-2
Molecular Formula C19H16Cl2N4O2S
Molecular Weight 435.3 g/mol
IUPAC Name 3-[4-[(E)-2-(2,5-dichloro-4-nitrophenyl)ethenyl]piperazin-1-yl]-1,2-benzothiazole
Standard InChI InChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+
Standard InChI Key IFRDFNTZAHTRLG-AATRIKPKSA-N
Isomeric SMILES C1CN(CCN1/C=C/C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
SMILES C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Canonical SMILES C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole exhibits distinct features that contribute to its chemical behavior and potential biological activities. At its core, the compound contains a benzisothiazole ring system, which consists of a benzene ring fused with a five-membered isothiazole ring containing nitrogen and sulfur atoms. This heterocyclic system is connected to a piperazine ring at position 3, forming a key structural element of the molecule . The piperazine ring, in turn, is linked via nitrogen at position 1 to an ethenyl bridge, which connects to a 2,5-dichloro-4-nitrophenyl group, creating a complex molecular architecture with multiple functional domains.

The ethenyl bridge (C=C double bond) in this compound is specifically in the (E)-configuration, as indicated by its IUPAC name and reflected in its standard InChI notation . This stereochemical arrangement is an important distinguishing feature when compared to the closely related compound 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole (CAS No. 160384-38-3), which contains a saturated ethyl linkage rather than an unsaturated ethenyl group . The presence of chlorine substituents at positions 2 and 5 of the phenyl ring, along with a nitro group at position 4, creates an electron-deficient aromatic system that influences the compound's electronic properties and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole are summarized in Table 1, which compiles key data from available sources. The compound appears as a red solid at room temperature, indicating its chromophoric nature resulting from the extended conjugation system within its structure . This conjugated system, which includes the aromatic rings, the ethenyl bridge, and the nitro group, contributes to the compound's absorption characteristics in the visible light spectrum, resulting in its distinctive red coloration.

Table 1: Physical and Chemical Properties of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole

PropertyValueReference
CAS Number160384-37-2
Molecular FormulaC₁₉H₁₆Cl₂N₄O₂S
Molecular Weight435.3 g/mol
Physical AppearanceRed Solid
SolubilitySoluble in Dichloromethane and Methanol
Standard InChIInChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+
Standard InChIKeyIFRDFNTZAHTRLG-AATRIKPKSA-N

Synthesis and Formulation

Reaction Conditions and Optimization

The successful synthesis of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole demands precise control of reaction parameters including temperature, solvent choice, and reaction time to achieve both high yield and purity. The specific reaction conditions would need to be optimized for each step of the synthetic pathway, considering factors such as reactant stability, potential side reactions, and stereochemical control. For instance, the formation of the ethenyl bridge with the desired (E)-configuration likely requires careful selection of reaction conditions that thermodynamically or kinetically favor this stereoisomer over the corresponding (Z)-isomer.

The purification of the target compound would involve multiple techniques such as recrystallization, column chromatography, or preparative HPLC to achieve the required purity standards for pharmaceutical intermediates. Quality control analyses including NMR spectroscopy and mass spectrometry would be employed to confirm the structural integrity of the synthesized compound, as indicated in the certificate of analysis which mentions that the compound should conform to structure by 1H-NMR and MASS spectroscopy . The chromatographic purity requirement of greater than 90% further emphasizes the importance of effective purification strategies in the production of this compound for research and pharmaceutical applications.

Pharmacological Profile and Biological Activity

Relationship to Ziprasidone

The most well-documented role of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole is its function as an intermediate in the synthesis of the antipsychotic agent Ziprasidone . Ziprasidone is a second-generation (atypical) antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder. The structural relationship between this intermediate compound and Ziprasidone illustrates the importance of benzisothiazole derivatives in the development of psychotropic medications with specific receptor binding profiles. The transformation of this intermediate into Ziprasidone likely involves modifications to the dichloro-nitrophenyl portion of the molecule while preserving the benzisothiazole-piperazine structural motif that contributes to Ziprasidone's pharmacological activity.

Applications in Pharmaceutical Research

Role in Drug Development

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole holds significant importance in pharmaceutical research primarily through its role as a key intermediate in the synthesis of Ziprasidone . This function exemplifies how complex heterocyclic compounds serve as building blocks in the development of clinically effective medications. The specific structural features of this intermediate compound that are preserved in the final drug product likely contribute to Ziprasidone's pharmacological profile, particularly its interactions with neurotransmitter receptors such as dopamine and serotonin receptors. Understanding the relationship between this intermediate and the final drug helps medicinal chemists refine synthetic routes and potentially develop structural analogs with improved therapeutic properties.

Beyond its direct role in Ziprasidone synthesis, this compound represents a valuable scaffold for medicinal chemistry exploration. The benzisothiazole core present in this molecule has been associated with various biological activities, suggesting potential applications in the development of novel therapeutic agents. Structural modifications of this compound could generate libraries of derivatives for screening against different biological targets, potentially leading to the discovery of compounds with unique pharmacological profiles. Such structure-activity relationship studies are fundamental to modern drug discovery efforts, where understanding how structural changes affect biological activity guides the optimization of lead compounds toward clinical candidates.

Analytical Applications

Analytical Characteristics and Quality Control

Spectroscopic Characterization

The structural characterization of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole typically involves multiple spectroscopic techniques that provide complementary information about its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, offers detailed information about the hydrogen atom environments within the molecule and is specified as a conformational test in the certificate of analysis . The 1H-NMR spectrum would exhibit characteristic signals for aromatic protons from the benzisothiazole and dichloro-nitrophenyl rings, olefinic protons from the ethenyl bridge, and aliphatic protons from the piperazine ring. The coupling patterns and integration values in the NMR spectrum provide critical evidence for the proposed structure, including confirmation of the (E)-configuration of the double bond.

Mass spectrometry serves as another essential technique for structural confirmation, providing information about the molecular weight and fragmentation patterns characteristic of this compound . The molecular ion peak would be expected at m/z 435, corresponding to the molecular weight of 435.3 g/mol, with isotope patterns reflecting the presence of two chlorine atoms. Additional spectroscopic methods that might be employed for comprehensive characterization include 13C-NMR, infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis). The UV-Vis spectrum would be particularly informative regarding the chromophoric properties of this compound, providing insights into the extended conjugation system that contributes to its red color.

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